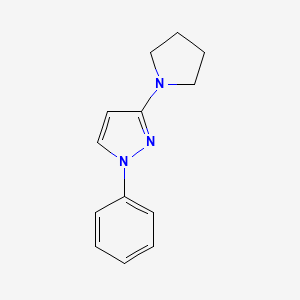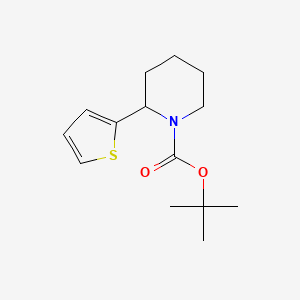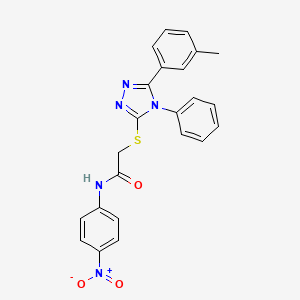
N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a methoxyphenyl group, and a triazole ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction of the triazole ring with a methoxyphenyl halide in the presence of a base.
Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction with a suitable chlorophenyl derivative.
Formation of the thioacetamide linkage: This final step involves the reaction of the intermediate compound with thioacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various halides, bases, and acids depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA synthesis: Inhibiting the growth and proliferation of microorganisms or cancer cells.
Disrupting cellular membranes: Leading to cell death or inhibition of cell function.
Comparaison Avec Des Composés Similaires
N-(4-Chlorophenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-2-((5-phenyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-2-((5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
N-(4-Chlorophenyl)-2-((5-(2-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Features a methyl group instead of a methoxy group, which may influence its solubility and biological effects.
Propriétés
Formule moléculaire |
C18H17ClN4O2S |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4O2S/c1-23-17(14-5-3-4-6-15(14)25-2)21-22-18(23)26-11-16(24)20-13-9-7-12(19)8-10-13/h3-10H,11H2,1-2H3,(H,20,24) |
Clé InChI |
XWPSQZGWKVZVND-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)


![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)

![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)

![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)



![2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)

